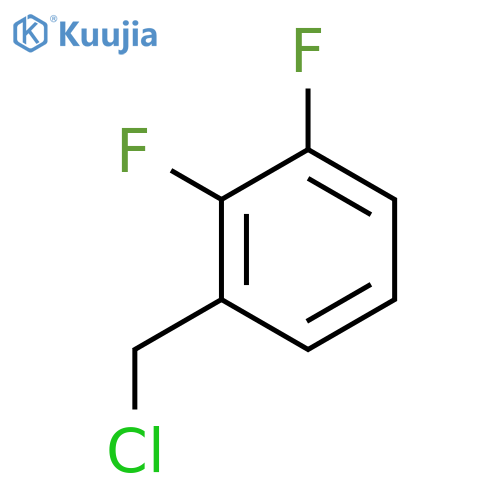Cas no 446-57-1 (2,3-Difluorobenzyl Chloride)

2,3-Difluorobenzyl Chloride structure
商品名:2,3-Difluorobenzyl Chloride
2,3-Difluorobenzyl Chloride 化学的及び物理的性質
名前と識別子
-
- 1-(Chloromethyl)-2,3-difluorobenzene
- 2,3-Difluorobenzyl Chloride
- 2,3-Diifluorobenzyl chloride
- Benzene,1-(chloromethyl)-2,3-difluoro-
- Benzene, 1-(chloromethyl)-2,3-difluoro-
- 2,3-Difluorobenzylchloride
- PubChem10225
- 6164AB
- 1-Chloromethyl-2,3-difluoro-benzene
- AB13673
- AM62166
- RP22547
- ST2415076
- A22694
- SCHEMBL1149651
- EN300-330652
- AKOS009311489
- DTXSID00578850
- AC-9729
- A929226
- J-506964
- 446-57-1
- AS-59021
- MFCD03095320
- FT-0653585
- OVUKQQRPTLPXTD-UHFFFAOYSA-N
- 1-(Chloromethyl)-2,3-difluoro-benzene
-
- MDL: MFCD03095320
- インチ: 1S/C7H5ClF2/c8-4-5-2-1-3-6(9)7(5)10/h1-3H,4H2
- InChIKey: OVUKQQRPTLPXTD-UHFFFAOYSA-N
- ほほえんだ: ClC([H])([H])C1C([H])=C([H])C([H])=C(C=1F)F
計算された属性
- せいみつぶんしりょう: 162.004784g/mol
- ひょうめんでんか: 0
- XLogP3: 2.5
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 回転可能化学結合数: 1
- どういたいしつりょう: 162.004784g/mol
- 単一同位体質量: 162.004784g/mol
- 水素結合トポロジー分子極性表面積: 0Ų
- 重原子数: 10
- 複雑さ: 108
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
じっけんとくせい
- PSA: 0.00000
- LogP: 2.70360
2,3-Difluorobenzyl Chloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D508829-1g |
1-(ChloroMethyl)-2,3-difluorobenzene |
446-57-1 | 97% | 1g |
$235 | 2024-05-24 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D835770-1g |
2,3-Difluorobenzyl Chloride |
446-57-1 | 95% | 1g |
¥267.00 | 2022-01-12 | |
| Alichem | A013010179-1g |
2,3-Difluorobenzyl chloride |
446-57-1 | 97% | 1g |
$1475.10 | 2023-09-01 | |
| Fluorochem | 032747-5g |
2,3-Difluorobenzyl chloride |
446-57-1 | 95% | 5g |
£298.00 | 2022-02-28 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD65576-250mg |
1-(Chloromethyl)-2,3-difluorobenzene |
446-57-1 | 95% | 250mg |
¥122.0 | 2024-04-18 | |
| TRC | D456438-50mg |
2,3-Difluorobenzyl Chloride |
446-57-1 | 50mg |
$ 135.00 | 2022-06-05 | ||
| Alichem | A013010179-250mg |
2,3-Difluorobenzyl chloride |
446-57-1 | 97% | 250mg |
$470.40 | 2023-09-01 | |
| TRC | D456438-100mg |
2,3-Difluorobenzyl Chloride |
446-57-1 | 100mg |
$ 210.00 | 2022-06-05 | ||
| TRC | D456438-10mg |
2,3-Difluorobenzyl Chloride |
446-57-1 | 10mg |
$ 50.00 | 2022-06-05 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GE672-1g |
2,3-Difluorobenzyl Chloride |
446-57-1 | 95+% | 1g |
360.0CNY | 2021-07-10 |
2,3-Difluorobenzyl Chloride 関連文献
-
Ralph A. Wheeler,Emily E. Dalbey Phys. Chem. Chem. Phys., 2021,23, 9061-9064
-
Kelsey M. Hallinen,Stephanie Tristram-Nagle,John F. Nagle Phys. Chem. Chem. Phys., 2012,14, 15452-15457
-
Bingbing Zhang,Haiquan Su,Xiaojun Gu,Yulong Zhang,Pengzhan Wang,Xuefen Li,Xiaohong Zhang,Huimin Wang,Xuzhuang Yang,Shanghong Zeng Catal. Sci. Technol., 2013,3, 2639-2645
446-57-1 (2,3-Difluorobenzyl Chloride) 関連製品
- 443-82-3(3-Fluoro-O-xylene)
- 452-67-5(2,5-Difluorotoluene)
- 434-64-0(Octafluorotoluene)
- 434-90-2(Decafluorobiphenyl)
- 443-88-9(2,6-Dimethylfluorobenzene)
- 321-60-8(2-Fluorobiphenyl)
- 440-60-8((Hydroxymethyl)pentafluorobenzene)
- 443-84-5(2,6-Difluorotoluene)
- 1485565-50-1(1-cyclohexyl-1H-1,2,3-triazole-4-carbaldehyde)
- 2137073-81-3((1R)-1-(5-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:446-57-1)2,3-Difluorobenzyl Chloride

清らかである:99%
はかる:5g
価格 ($):158.0